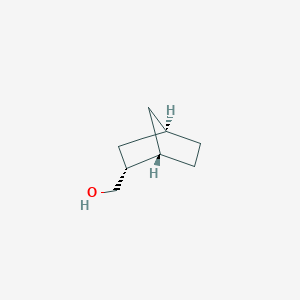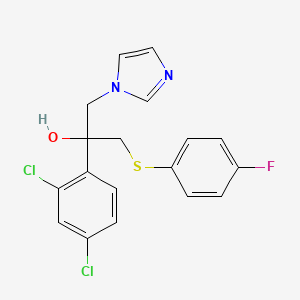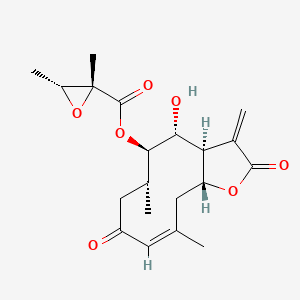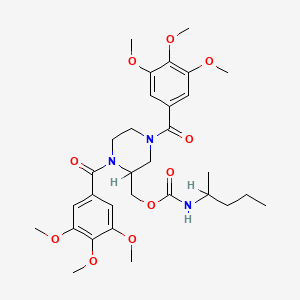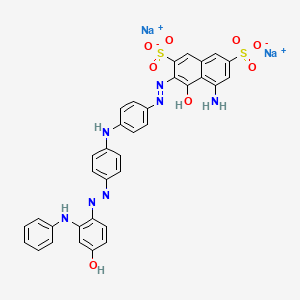
5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in dyeing processes due to its ability to produce vivid and stable colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
In biological research, it is used as a staining agent for various biological specimens due to its strong color properties.
Medicine
In medicine, the compound is explored for its potential use in diagnostic imaging and as a marker in certain biochemical assays.
Industry
Industrially, it is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various functional groups in the compound that interact with light. The pathways involved include electronic transitions within the molecule that result in the absorption of light at specific wavelengths.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
- 4-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid
Uniqueness
The uniqueness of 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt lies in its specific structural arrangement, which imparts distinct color properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
83232-40-0 |
|---|---|
Fórmula molecular |
C34H25N7Na2O8S2 |
Peso molecular |
769.7 g/mol |
Nombre IUPAC |
disodium;5-amino-3-[[4-[4-[(2-anilino-4-hydroxyphenyl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N7O8S2.2Na/c35-28-19-27(50(44,45)46)16-20-17-31(51(47,48)49)33(34(43)32(20)28)41-39-25-12-8-23(9-13-25)36-22-6-10-24(11-7-22)38-40-29-15-14-26(42)18-30(29)37-21-4-2-1-3-5-21;;/h1-19,36-37,42-43H,35H2,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clave InChI |
GITWDHOJAXPCJQ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)NC4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



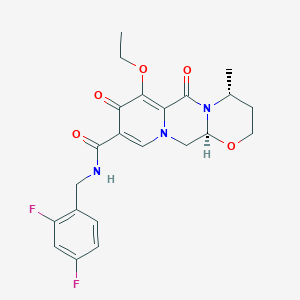
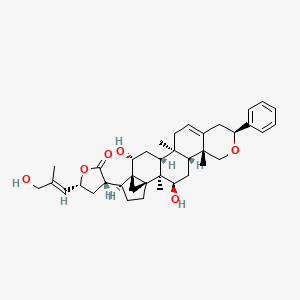
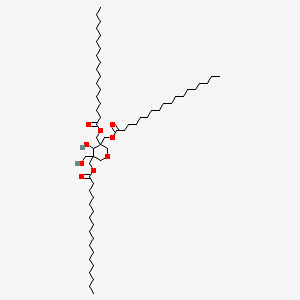
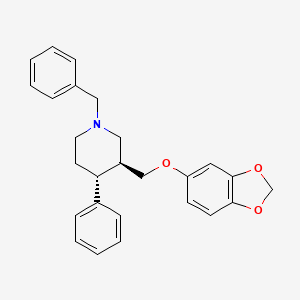
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)


